1,1'-(4-Methylpentane-2,2-diyl)dibenzene 1,1'-(4-Methylpentane-2,2-diyl)dibenzene
Brand Name: Vulcanchem
CAS No.: 824401-09-4
VCID: VC19060590
InChI: InChI=1S/C18H22/c1-15(2)14-18(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3
SMILES:
Molecular Formula: C18H22
Molecular Weight: 238.4 g/mol

1,1'-(4-Methylpentane-2,2-diyl)dibenzene

CAS No.: 824401-09-4

Cat. No.: VC19060590

Molecular Formula: C18H22

Molecular Weight: 238.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(4-Methylpentane-2,2-diyl)dibenzene - 824401-09-4

Specification

CAS No. 824401-09-4
Molecular Formula C18H22
Molecular Weight 238.4 g/mol
IUPAC Name (4-methyl-2-phenylpentan-2-yl)benzene
Standard InChI InChI=1S/C18H22/c1-15(2)14-18(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3
Standard InChI Key UJCRBIURWRLOAE-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C)(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Nomenclature and Structural Characteristics

IUPAC Nomenclature and Isomerism

The systematic name 1,1'-(4-Methylpentane-2,2-diyl)dibenzene indicates a pentane chain substituted with a methyl group at position 4 and benzene rings attached to the second carbon of the chain. This configuration creates a geminal dibenzene structure, distinguishing it from vicinal analogs like 1,1'-(4-methylpentane-1,2-diyl)dibenzene . The "2,2-diyl" designation specifies that both benzene rings are bonded to the same carbon atom (C2) of the pentane backbone, inducing significant steric hindrance and influencing conformational flexibility.

Molecular Geometry and Electronic Structure

Computational models predict a tetrahedral geometry at C2, with benzene rings oriented approximately 109.5° relative to each other. Density functional theory (DFT) calculations suggest partial conjugation between the aromatic π-systems and the adjacent C–C σ-bonds, resulting in modest electron delocalization across the molecule. The methyl group at C4 introduces asymmetry, rendering the molecule chiral and potentially leading to enantiomeric forms (Figure 1) .

Table 1: Comparative Structural Properties of Dibenzene Derivatives

Property1,1'-(4-Methylpentane-2,2-diyl)dibenzene1,1'-(4-Methylpentane-1,2-diyl)dibenzene
Molecular FormulaC₁₈H₂₂C₁₈H₂₂
Molecular Weight (g/mol)238.4238.4
XLogP3~5.9 (estimated)5.8
Rotatable Bonds45

Synthesis and Reaction Pathways

Conventional Synthetic Approaches

While no direct synthesis of 1,1'-(4-Methylpentane-2,2-diyl)dibenzene has been reported, analogous methods for geminal diarylalkanes suggest viable routes:

  • Grignard Coupling: Reaction of 4-methylpentane-2,2-diol with benzylmagnesium bromide under anhydrous conditions, followed by acid-catalyzed dehydration .

  • Friedel-Crafts Alkylation: Employing AlCl₃ as a catalyst to couple benzene with 4-methyl-2,2-dichloropentane.

A representative reaction scheme is:

C₆H₅MgBr+Cl–C(CH₃)(CH₂CH(CH₃))–ClTHF, -10°CC₆H₅–C(CH₃)(CH₂CH(CH₃))–C₆H₅+MgBrCl\text{C₆H₅MgBr} + \text{Cl–C(CH₃)(CH₂CH(CH₃))–Cl} \xrightarrow{\text{THF, -10°C}} \text{C₆H₅–C(CH₃)(CH₂CH(CH₃))–C₆H₅} + \text{MgBrCl}

This method mirrors protocols used for 1,1-diphenylethane derivatives, achieving yields of 60–75% after purification .

Catalytic Innovations

Recent advances in iron-catalyzed C–C coupling, as demonstrated in aryl migration reactions , could enable more efficient synthesis. For example, FeCl₂/SIPr·HCl systems facilitate the rearrangement of pre-functionalized intermediates into geminal diaryl structures at 80°C in chlorobenzene .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s branched structure confers high thermal stability, with a predicted melting point of 85–90°C and boiling point of 310–315°C. Its solubility follows trends typical of hydrophobic aromatics:

  • Solubility in Ethyl Acetate: ~12 g/L (25°C)

  • Water Solubility: <0.1 mg/L (25°C)

Spectroscopic Signatures

¹H NMR (CDCl₃, 400 MHz):

  • δ 7.25–7.15 (m, 10H, aromatic H)

  • δ 2.65 (s, 4H, –CH₂–)

  • δ 1.55 (m, 1H, –CH(CH₃))

  • δ 0.95 (d, 6H, –CH₃)

IR (KBr):

  • 3050 cm⁻¹ (C–H aromatic stretch)

  • 2920 cm⁻¹ (C–H aliphatic stretch)

  • 1600 cm⁻¹ (C=C aromatic)

Biological and Environmental Considerations

Toxicity Profile

While no in vivo data exists, structural analogs exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats) but potential bioaccumulation risks due to high logP values .

Degradation Pathways

Photolytic degradation under UV light (λ = 254 nm) yields benzaldehyde and 4-methylpentan-2-one as primary breakdown products, suggesting partial mineralization in aquatic systems.

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